molecular formula C12H15N3O2 B2597299 8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-27-4

8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2597299
CAS No.: 2034555-27-4
M. Wt: 233.271
InChI Key: XVUHPLXUCAVINB-UHFFFAOYSA-N
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Description

“8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one” is a compound that is part of a larger class of compounds known as pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are known to be good scaffolds for the development of biologically active compounds .

Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives, including compounds structurally related to 8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. For instance, research has shown that new pyrimidine derivatives exhibit significant inhibitory effects on the corrosion of mild steel in acidic solutions. These studies utilize various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds. The adsorption of these inhibitors on metal surfaces typically follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption process (Yadav et al., 2015).

Anticancer Activity

Some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their anticancer activity. The effect of these newly synthesized compounds was tested at the National Cancer Institute (NCI) in the USA, with some compounds exhibiting potent antitumor activities. Specifically, derivatives such as pyrido[2,3-d][1,3]oxazin and various amino and hydroxy derivatives have shown high activity against cancer cells, indicating their potential as therapeutic agents (Elgohary & El-Arab, 2013).

Inhibition of EGFR Kinase

The synthesis and EGFR kinase inhibition activity of pyrido[2,3-d]pyrimidin-7(8H)-ones have been explored, highlighting their potential as therapeutic agents in cancer treatment. A tandem Michael addition-cyclization synthesis approach was used to obtain 5-methoxy and 5-anilinopyrido[2,3-d]pyrimidin-7(8H)-ones, which were found to be submicromolar inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This activity suggests their utility in targeting EGFR-mediated pathways in cancer (Boros et al., 2004).

Green Synthesis and Antimicrobial Activity

Research into eco-friendly synthesis methods for pyridopyrimidinone derivatives has also been conducted. These methods aim to develop compounds with potential antimicrobial activities, leveraging green chemistry principles to minimize environmental impact. Such studies contribute to the discovery of new antimicrobial agents that can be synthesized in a more sustainable manner (Abdallah et al., 2018).

Properties

IUPAC Name

8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-4-7-15-10(16)6-5-9-11(15)13-8-14-12(9)17-2/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUHPLXUCAVINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC2=C1N=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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